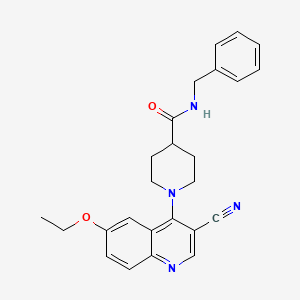

N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

Description

N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at position 3 and an ethoxy group at position 4.

Properties

IUPAC Name |

N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-2-31-21-8-9-23-22(14-21)24(20(15-26)17-27-23)29-12-10-19(11-13-29)25(30)28-16-18-6-4-3-5-7-18/h3-9,14,17,19H,2,10-13,16H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDQRAFLZSPTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide.

Ethoxylation: The ethoxy group is introduced through an alkylation reaction using ethyl iodide.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Benzylation: The final step involves the benzylation of the piperidine ring using benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide for cyano group introduction, ethyl iodide for ethoxylation.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares structural motifs with inhibitors of neurotropic alphavirus replication, such as N-benzyl-1-(4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carbonyl)piperidine-4-carboxamide (5b) (). Key comparisons include:

Structural Insights :

- The quinoline core in the target compound may enhance binding to viral enzymes (e.g., proteases or polymerases) compared to the thienopyrrole core in 5b, which is bulkier and less planar .

- The ethoxy and cyano groups in the target compound could improve solubility and metabolic stability relative to the chlorobenzyl group in 5b, which may increase lipophilicity and tissue retention .

Limitations in Comparative Data

Direct pharmacological data for the target compound are unavailable in the provided evidence. However, the lumping strategy () supports grouping quinoline and thienopyrrole derivatives for shared properties, such as aromatic stacking or enzyme inhibition, despite structural differences .

Biological Activity

N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

The compound has the molecular formula and a molecular weight of 428.536 g/mol. Its structure includes a piperidine ring substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds similar to N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine derivatives often act as inhibitors of key enzymes involved in neurotransmitter metabolism. Specifically, they may inhibit:

- Acetylcholinesterase (AChE) : This enzyme breaks down acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

- Monoamine Oxidase (MAO) : Compounds in this class have shown potential as MAO inhibitors, which can increase levels of neurotransmitters such as serotonin and dopamine, potentially aiding in the treatment of depression and anxiety disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective effects of N-benzyl derivatives, it was found that these compounds could significantly improve cognitive function in rodent models by inhibiting AChE and enhancing synaptic plasticity.

- Depression Treatment : Another research effort focused on the antidepressant potential of similar compounds demonstrated that they effectively increased serotonin levels in the brain, leading to improved mood and reduced anxiety-like behaviors in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.